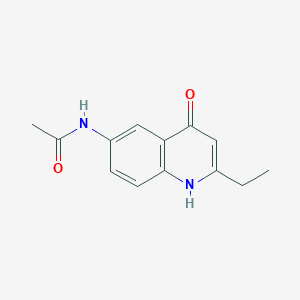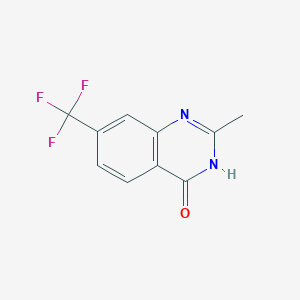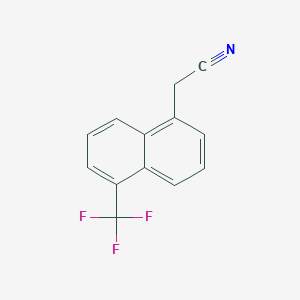![molecular formula C14H18N2O B11878680 1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone](/img/structure/B11878680.png)
1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Spiro[indoline-3,4’-piperidin]-1’-yl)ethanone is a spirocyclic compound that features a unique structure combining an indoline and a piperidine ring. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Spiro[indoline-3,4’-piperidin]-1’-yl)ethanone can be synthesized through a one-pot, multicomponent reaction. A common method involves the condensation of isatin, malononitrile, cyanoacetohydrazide, and piperidine in an aqueous or ethanol medium at room temperature . This reaction is efficient and yields the desired product in high purity and yield.
Industrial Production Methods
This includes performing reactions in water to reduce the use of toxic organic solvents and enhance the reactivity and selectivity of the synthetic reactions .
Chemical Reactions Analysis
Types of Reactions
1-(Spiro[indoline-3,4’-piperidin]-1’-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxindole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced spirocyclic compounds.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the indoline or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various functionalized spirooxindoles and spiroindolines, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .
Scientific Research Applications
1-(Spiro[indoline-3,4’-piperidin]-1’-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(Spiro[indoline-3,4’-piperidin]-1’-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to three-dimensional proteins, influencing their function. This binding can inhibit or activate various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-3,4’-pyridine]: Similar in structure but with a pyridine ring instead of a piperidine ring.
Spiro[indoline-3,4’-pyridinone]: Contains a pyridinone ring, offering different reactivity and biological properties.
Spiro[indoline-3,4’-pyrazolo[3,4-b]quinoline]: Features a pyrazoloquinoline ring, providing unique biological activities.
Uniqueness
1-(Spiro[indoline-3,4’-piperidin]-1’-yl)ethanone is unique due to its specific combination of indoline and piperidine rings, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C14H18N2O |
|---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
1-spiro[1,2-dihydroindole-3,4'-piperidine]-1'-ylethanone |
InChI |
InChI=1S/C14H18N2O/c1-11(17)16-8-6-14(7-9-16)10-15-13-5-3-2-4-12(13)14/h2-5,15H,6-10H2,1H3 |
InChI Key |
YACCGNLRIPAQFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2(CC1)CNC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-Fluorophenyl)-5-azaspiro[2.4]heptane-1-carboxamide](/img/structure/B11878603.png)







![7-Bromo-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11878664.png)


![1-{[(tert-Butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid](/img/structure/B11878681.png)
